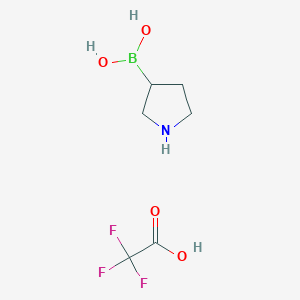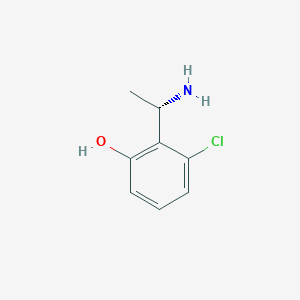![molecular formula C11H9F3N2O2 B12963659 Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound. The presence of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core makes it an interesting molecule for various applications in medicinal chemistry and material science. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are several methods to synthesize ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate:
Chlorine/Fluorine Exchange: This method involves using trichloromethylpyridine as a starting material, followed by a chlorine/fluorine exchange reaction.
Construction from Trifluoromethyl-Containing Building Blocks: This approach constructs the pyridine ring from a building block that already contains the trifluoromethyl group.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoromethyl Copper: Used for introducing the trifluoromethyl group.
Bromo- and Iodopyridines: Used as starting materials for substitution reactions.
Major Products
The major products formed from these reactions include various trifluoromethylated heterocyclic compounds, which have applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique electronic properties and stability.
Material Science: It is used in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biological Research: The compound is used as a building block for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and cyclization . The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoropyridines: These compounds have similar electronic properties due to the presence of fluorine atoms.
Trifluoromethylated Thieno[3,4-b]thiophene-2-ethyl Carboxylate: This compound has similar steric and electronic effects due to the trifluoromethyl group.
Uniqueness
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C11H9F3N2O2 |
|---|---|
Molekulargewicht |
258.20 g/mol |
IUPAC-Name |
ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(11(12,13)14)3-4-15-9(6)16-8/h3-5H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
KMMXFQSLKWVHBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)






![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)



![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
